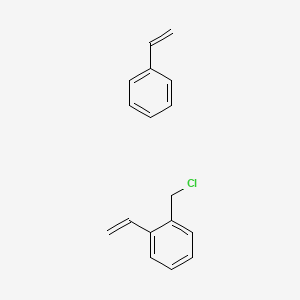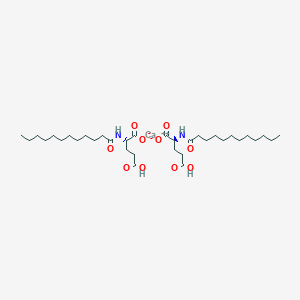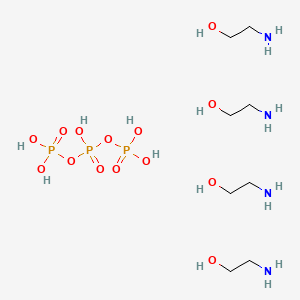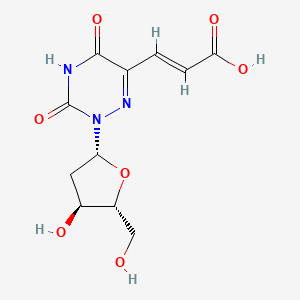![molecular formula C14H18N2OS B12665351 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one CAS No. 69577-09-9](/img/structure/B12665351.png)
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a benzisothiazole moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-chloroethylamine hydrochloride with 1,2-benzisothiazol-3(2H)-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzisothiazole or piperidine derivatives.
Applications De Recherche Scientifique
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one
- This compound derivatives
- Other benzisothiazole derivatives
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a benzisothiazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity .
Propriétés
Numéro CAS |
69577-09-9 |
|---|---|
Formule moléculaire |
C14H18N2OS |
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H18N2OS/c17-14-12-6-2-3-7-13(12)18-16(14)11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 |
Clé InChI |
CVYVBEZFLKAOSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


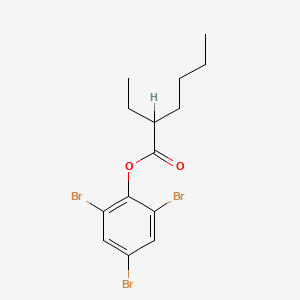

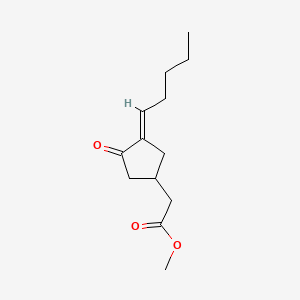
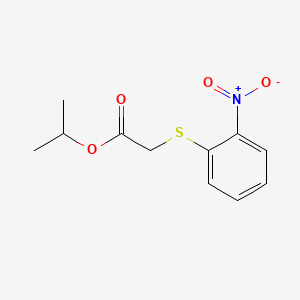
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
